N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H12ClN3/c12-8-1-2-9-10 (15-6-4-13)3-5-14-11 (9)7-8/h1-3,5,7H,4,6,13H2, (H,14,15)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.69 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP3A4 . Its water solubility is 0.19 mg/ml .Scientific Research Applications
Autophagy Inhibition
Lys01 is a potent autophagy inhibitor . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . By inhibiting this process, Lys01 can affect various cellular functions and disease processes.
Antitumor Activity
Lys01 has demonstrated single-agent antitumor activity . It has been shown to be effective in vitro and in vivo against multiple human cancer cell lines and xenograft models . This suggests potential applications in cancer treatment.
3. Enhanced Potency Compared to Hydroxychloroquine (HCQ) Lys01 is reported to be 10 times more potent as an autophagy inhibitor than HCQ . This enhanced potency could make Lys01 a more effective therapeutic agent in diseases where autophagy plays a role.
Lysosomal Deacidification
Lys01, particularly its water-soluble salt form Lys05, accumulates within and deacidifies the lysosome . The lysosome is a cell organelle involved in the breakdown and recycling of cellular waste products. By deacidifying the lysosome, Lys01 disrupts its function, which can have various effects on the cell.
Potential Use in Combination Therapies
Given its mechanisms of action, Lys01 could potentially be used in combination with other therapeutic agents. For instance, the combination of autophagy inhibition (by Lys01) and other anticancer therapies is currently being evaluated in clinical trials .
6. Use in Research of Cellular Processes Due to its effects on autophagy and lysosomal function, Lys01 can be used as a tool in research to better understand these cellular processes .
Safety and Hazards
Mechanism of Action
Target of Action
Lys01, also known as “1391426-22-4 (free base)”, “LYS01 free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .
Mode of Action
Lys01 acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . Lys01 is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .
Biochemical Pathways
The primary biochemical pathway affected by Lys01 is the autophagy-lysosome pathway . By inhibiting autophagy, Lys01 disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .
Pharmacokinetics
It is known that lys01, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that Lys01 may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .
Result of Action
Lys01 has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that Lys01 can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .
Action Environment
The efficacy of Lys01 can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, Lys01 retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that Lys01 could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .
properties
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lys01 interact with its target and what are the downstream effects?
A1: Lys01 functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that Lys01 is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Lys01 and how specific structural features contribute to its potency as an autophagy inhibitor?
A2: The research emphasizes the importance of several structural motifs in Lys01 for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for Lys01's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in Lys01's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.
Q3: What evidence suggests that Lys01 specifically targets autophagy in vivo?
A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of Lys01) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting Lys01's targeted activity on the autophagy pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.